2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol
Description
2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol (CAS: 2198690-40-1) is a cyclobutanol derivative featuring a four-membered carbocyclic ring substituted with a hydroxyl group at position 1 and a [(3-fluorophenyl)methyl]amino group at position 2 (Figure 1). The cyclobutanol core introduces significant ring strain, which may influence its conformational stability and reactivity compared to larger ring systems.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-2-8(6-9)7-13-10-4-5-11(10)14/h1-3,6,10-11,13-14H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSSUQYBNOEWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-fluorobenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are performed at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Ring Systems
The cyclobutanol backbone distinguishes the target compound from analogs with larger or heterocyclic rings:
- Cyclohexanone Derivatives: For example, 2-(fluorophenyl)-2-(methylamino)cyclohexanone () replaces the strained cyclobutanol with a six-membered cyclohexanone ring.
- Morpholine Derivatives : Compounds like 2-(fluorophenyl)-3-methylmorpholine () incorporate a heterocyclic oxygen and nitrogen within the ring. This enhances solubility but eliminates the hydroxyl group’s direct hydrogen-bonding capability present in the target compound .
Functional Group Variations
- Amine vs. Amino Alcohol: 1-(5-fluoro-2-methoxyphenyl)cyclobutan-1-amine (CAS: 1314719-72-6, ) shares the cyclobutane core but replaces the hydroxyl group with a primary amine. This substitution increases basicity (pKa ~10–11) and alters solubility profiles compared to the target compound’s amino alcohol functionality .
- Ester Derivatives: Ethyl(fluorophenyl)(piperidin-2-yl)acetate () introduces an ester group and piperidine ring, enhancing lipophilicity (logP ~2–3) but reducing hydrogen-bonding capacity relative to the hydroxyl-bearing cyclobutanol .
Substituent Positioning and Electronic Effects
- Fluorine Position : The target compound’s 3-fluorophenyl group contrasts with 1-(5-fluoro-2-methoxyphenyl)cyclobutan-1-amine (CAS: 1314719-72-6), which features a 5-fluoro-2-methoxyphenyl substituent. The meta-fluorine in the target compound may confer distinct electronic and steric interactions compared to para- or ortho-substituted analogs .
- Methoxy vs.
Comparative Data Tables
Table 1: Structural Features of Key Analogs
| Compound Name | CAS Number | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|---|
| 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol | 2198690-40-1 | Cyclobutanol | Hydroxyl, secondary amine | 3-Fluorophenyl |
| 1-(5-Fluoro-2-methoxyphenyl)cyclobutan-1-amine | 1314719-72-6 | Cyclobutane | Primary amine | 5-Fluoro-2-methoxyphenyl |
| 2-(Fluorophenyl)-2-(methylamino)cyclohexanone | N/A | Cyclohexanone | Ketone, methylamino | Fluorophenyl |
| 2-(Fluorophenyl)-3-methylmorpholine | N/A | Morpholine | Ether, tertiary amine | Fluorophenyl, methyl |
Table 2: Hypothesized Physicochemical Properties*
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | pKa (Amino Group) |
|---|---|---|---|---|
| 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol | 225.25 | 1.8–2.2 | ~50–100 | ~9.5 (amine) |
| 1-(5-Fluoro-2-methoxyphenyl)cyclobutan-1-amine | 209.24 | 2.5–3.0 | ~20–50 | ~10.2 |
| 2-(Fluorophenyl)-2-(methylamino)cyclohexanone | 237.28 | 1.5–2.0 | ~30–70 | ~9.8 |
Research Implications and Gaps
The structural uniqueness of 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol, particularly its strained cyclobutanol ring and fluorine positioning, warrants further investigation into its synthetic routes, stability, and bioactivity. Comparative studies with cyclohexanone or morpholine derivatives () could elucidate the trade-offs between ring strain and pharmacological performance. Additionally, the absence of pharmacokinetic or toxicity data in the provided evidence highlights a critical research gap .
Biological Activity
2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure includes a cyclobutan-1-ol core, a 3-fluorophenyl group, and an amino functional group, which may enhance its lipophilicity and biological interactions. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 195.24 g/mol. The presence of the fluorine atom is significant as it often improves the pharmacokinetic properties of organic compounds, potentially increasing their bioavailability and potency in biological systems.
The biological activity of 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol is hypothesized to involve interactions with various biological targets, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to neurological pathways.
- Receptor Binding : The compound may act as a modulator for neurotransmitter receptors, which could influence mood and cognitive functions.
Biological Activity Evaluation
Research indicates that similar compounds have shown promising results in various biological assays. The following table summarizes potential activities based on structural analogs:
| Compound | Activity | Reference |
|---|---|---|
| 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol | Enzyme inhibition, receptor modulation | |
| 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol | Neuroprotective effects | |
| Cyclobutanamine derivatives | CNS activity |
Case Studies
- Neurotransmitter Modulation : A study on cyclobutanamine derivatives revealed their potential to modulate neurotransmitter systems, suggesting that 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol might exhibit similar properties. These derivatives were shown to affect serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .
- Enzyme Interaction Studies : Initial investigations into enzyme interactions indicated that compounds with similar structures inhibited certain enzymes involved in metabolic pathways linked to neurodegenerative diseases. This points towards a potential therapeutic role for 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol in conditions like Alzheimer's disease .
Synthesis Methods
The synthesis of 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol typically involves:
- Starting Materials : Cyclobutanone and 3-fluorobenzylamine.
- Reaction Conditions : The reaction is performed under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, often in methanol or ethanol at controlled temperatures.
- Purification : Techniques like recrystallization or chromatography are employed to obtain pure compounds .
Future Directions
Given the preliminary findings regarding the biological activity of 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Structural Modifications : To enhance selectivity and potency against specific targets.
- Broader Applications : Investigating its potential use in other therapeutic areas beyond neurological disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol in academic research?
- Methodological Answer : A validated approach involves reductive amination of cyclobutanone derivatives with 3-fluorobenzylamine under controlled conditions. For example, cis-amine intermediates can react with 3-fluorobenzaldehyde, followed by reduction using sodium borohydride. Purification via silica gel chromatography (20–70% EtOAc/cHex gradient) and reversed-phase C18 chromatography (MeCN/H2O gradient) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like -OH and -NH. Canonical SMILES (e.g.,
OC1CC(C1)c1ccc(cc1)F) and InChI keys provide unambiguous identifiers for database registration .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease panels) and receptor binding studies (e.g., radioligand displacement assays) to evaluate interactions. Fluorinated analogs often exhibit enhanced lipophilicity, improving membrane permeability in cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogen position, alkyl chain length) and test in biological assays. Molecular docking and X-ray crystallography can map binding interactions. For instance, replacing the 3-fluorophenyl group with a 3,5-difluorophenyl moiety may enhance steric effects and receptor affinity .
Q. How should researchers address contradictory binding affinity data reported in different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or protein isoforms. Use orthogonal methods like Surface Plasmon Resonance (SPR) for real-time binding kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. Normalize data against reference compounds to control for variability .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Methodological Answer : Optimize logP via substituent modifications (e.g., methyl groups to reduce polarity) or pro-drug derivatization (e.g., esterification of the hydroxyl group). Pharmacokinetic profiling in rodent models should assess bioavailability, half-life, and metabolite identification via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
